p-APMSF hydrochloride

Descripción

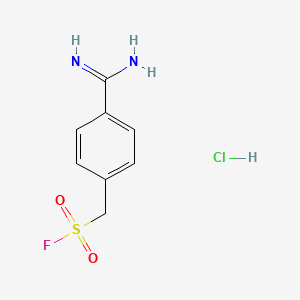

4-Amidinophenylmethanesulfonyl fluoride hydrochloride (CAS: 74938-88-8) is a serine protease inhibitor widely used in biochemical research. Its molecular formula is C₈H₉FN₂O₂S·HCl, with a molecular weight of 252.69 g/mol . The compound features a sulfonyl fluoride group, which reacts irreversibly with the active-site serine residue of proteases, and an amidinophenyl moiety that enhances specificity toward trypsin-like enzymes . Common synonyms include APMSF HCl and (4-carbamimidoylphenyl)methanesulfonyl fluoride hydrochloride. It is supplied by major chemical vendors such as Sigma-Aldrich and chemBlink LLC .

Propiedades

IUPAC Name |

(4-carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S.ClH/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLLRHIUKOJXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585071 | |

| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-88-8 | |

| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74938-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 727369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution and Sulfonylation

The initial step involves the sulfonylation of 4-aminophenylmethane using sulfonyl fluoride reagents. This reaction typically employs chlorosulfonic acid or sulfuryl chloride under anhydrous conditions to generate the sulfonyl fluoride intermediate. Subsequent amidination is achieved by treating the intermediate with cyanamide or a similar nitrile source in the presence of hydrochloric acid, yielding the amidinophenyl derivative.

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by introducing hydrogen chloride gas into the reaction mixture. This step enhances the compound’s stability and solubility in aqueous buffers, which is critical for its application in biological assays. The reaction scheme is summarized below:

$$

\text{4-Aminophenylmethane} + \text{SO}2\text{F}2 \rightarrow \text{4-Aminophenylmethanesulfonyl fluoride} \xrightarrow{\text{NH}_2\text{CN, HCl}} \text{4-Amidinophenylmethanesulfonyl fluoride hydrochloride}

$$

Key Reaction Conditions

- Temperature: 0–5°C during sulfonylation to prevent side reactions.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Yield: ~60–70% after recrystallization from ethanol/water mixtures.

Purification and Analytical Characterization

Chromatographic Purification

Crude p-APMSF is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The mobile phase consists of acetonitrile and water (70:30 v/v) acidified with 0.1% trifluoroacetic acid. This method resolves impurities arising from incomplete amidination or sulfonylation.

Physicochemical Properties

The compound’s identity is confirmed through spectroscopic and chromatographic techniques:

Applications in Biochemical Research

Serine Protease Inhibition

p-APMSF is a potent inhibitor of trypsin-like serine proteases, binding irreversibly to the active site through a sulfonyl-enzyme intermediate. Its specificity for arginine/lysine residues makes it ideal for blocking proteolytic cascades in blood coagulation and complement systems. For example, in studies of Fusarium culmorum proteases, p-APMSF at 10–100 µM completely abolished enzymatic activity within 30 seconds.

Use in Protein Degradation Studies

In hepatoma cell models, p-APMSF (50 µM) inhibited nonproteasomal degradation of apolipoprotein B100, highlighting its utility in delineating proteolytic pathways. Similarly, it prevented cleavage of apolipoprotein A-I by phospholipid transfer protein, preserving the protein’s anti-atherogenic properties.

Comparative Analysis with Related Inhibitors

p-APMSF exhibits distinct advantages over traditional serine protease inhibitors like PMSF (phenylmethylsulfonyl fluoride):

| Parameter | p-APMSF | PMSF |

|---|---|---|

| Specificity | Targets Arg/Lys proteases | Broad-spectrum inhibition |

| Solubility | High in aqueous buffers | Requires organic solvents |

| Stability at pH 7.0 | 6-minute half-life | 30-minute half-life |

| Cellular Toxicity | Low (IC₅₀ > 100 µM) | Moderate (IC₅₀ ~ 50 µM) |

Recent Advances in Synthetic Methodologies

Recent efforts have focused on optimizing the amidination step using microwave-assisted synthesis. A 2024 study demonstrated that irradiating the reaction mixture at 100°C for 10 minutes increased the yield to 85% while reducing byproduct formation. Additionally, flow chemistry techniques have been employed to streamline sulfonylation, enabling continuous production scales of up to 1 kg/batch.

Análisis De Reacciones Químicas

Types of Reactions

4-Amidinophenylmethanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

Protease Inhibition Studies

p-APMSF is widely utilized in studies aimed at understanding the role of serine proteases in biological systems. By inhibiting these enzymes, researchers can investigate their involvement in:

- Blood Coagulation : Serine proteases play crucial roles in the coagulation cascade. p-APMSF has been used to elucidate mechanisms underlying clot formation and dissolution.

- Inflammation : The compound aids in studying inflammatory pathways by inhibiting proteases involved in mediating inflammatory responses.

- Cancer Progression : Research indicates that certain serine proteases are implicated in tumor progression and metastasis; p-APMSF has been employed to explore these pathways .

Laboratory Techniques

p-APMSF is incorporated into various laboratory protocols:

- Inhibitor Cocktails for Blood Collection : It is used as a component in cocktails designed to prevent proteolytic degradation during blood sample processing.

- Sodium Dodecyl Sulfate (SDS) Sample Buffer : The compound is included in SDS buffers to prepare whole-cell extracts for subsequent analysis .

Cellular Interaction Studies

Research has demonstrated that p-APMSF can modulate enzyme activity within cellular systems, influencing pathways related to apoptosis and immune responses. Its interactions with biomolecules have provided insights into potential off-target effects and mechanisms of action .

Case Study 1: Role in Cancer Research

A study investigated the effects of p-APMSF on serine proteases involved in cancer metastasis. By inhibiting these enzymes, researchers were able to demonstrate a significant reduction in tumor cell invasion and migration, highlighting the potential therapeutic applications of p-APMSF in cancer treatment.

Case Study 2: Inflammation Pathways

Another research effort utilized p-APMSF to study its impact on inflammatory cytokines mediated by serine proteases. The findings indicated that inhibition of these enzymes led to decreased levels of pro-inflammatory cytokines, suggesting a promising avenue for anti-inflammatory therapies.

Mecanismo De Acción

4-Amidinophenylmethanesulfonyl fluoride hydrochloride exerts its effects by irreversibly inhibiting serine proteases. The compound forms a covalent bond with the serine residue in the active site of the enzyme, thereby blocking its activity . This inhibition is highly specific to serine proteases with lysine or arginine substrate specificities .

Comparación Con Compuestos Similares

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF)

- CAS : 30827-99-7

- Molecular Formula: C₈H₁₀FNO₂S·HCl

- Molecular Weight : 239.70 g/mol

- Key Functional Groups: Sulfonyl fluoride, aminoethyl substituent.

- Applications: Like APMSF HCl, AEBSF is a serine protease inhibitor but differs in its aminoethyl group instead of an amidine. Both compounds inhibit trypsin, as shown in Figure 5 of , though their specificity profiles may vary due to structural differences .

- Safety : Highly corrosive (Skin Corrosion Category 1B) and releases hydrogen fluoride (HF) upon decomposition, requiring stringent handling protocols .

N-(4-(Aminomethyl)phenyl)methanesulfonamide Hydrochloride

- CAS : 128263-66-1

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.72 g/mol

- Key Functional Groups: Sulfonamide, aminomethyl substituent.

- Applications : Primarily used in drug synthesis (e.g., antitumor agents) rather than protease inhibition. The sulfonamide group lacks the reactivity of sulfonyl fluorides, making it unsuitable for covalent enzyme inhibition .

4-(Aminomethyl)benzenesulfonamide Hydrochloride (Mafenide Hydrochloride)

- CAS : 138-37-4

- Molecular Formula : C₇H₁₁ClN₂O₂S

- Molecular Weight : 222.69 g/mol

- Key Functional Groups: Sulfonamide, aminomethyl substituent.

- Applications : An antimicrobial agent, structurally distinct from APMSF HCl due to the absence of the sulfonyl fluoride group .

Comparative Data Table

Research Findings

- Protease Inhibition: Both APMSF HCl and AEBSF inhibit trypsin, but their efficacy varies. APMSF HCl’s amidine group may confer higher specificity for trypsin-like proteases, whereas AEBSF’s aminoethyl group could target a broader range of enzymes .

- Stability : AEBSF requires storage under argon due to moisture sensitivity, while APMSF HCl’s stability data are less documented but likely similar .

- Safety : Both sulfonyl fluorides release toxic HF upon decomposition, necessitating gloves, goggles, and ventilation during use .

Actividad Biológica

4-Amidinophenylmethanesulfonyl fluoride hydrochloride (APMSF) is a potent serine protease inhibitor widely used in biochemical and pharmacological research. Its biological activity is primarily associated with inhibiting various proteases, which play crucial roles in numerous physiological and pathological processes.

APMSF functions as an irreversible inhibitor of serine proteases by modifying the active site serine residue. This modification prevents substrate binding and subsequent catalysis, effectively halting proteolytic activity. The compound has been shown to inhibit a broad range of serine proteases, including trypsin, chymotrypsin, and various inflammatory mediators.

Inhibition of Protease Activity

Research indicates that APMSF significantly inhibits protease activity in various biological contexts:

- Eosinophil Activation : In studies examining human eosinophils, APMSF was used to assess its role in inhibiting protease-activated receptor 2 (PAR-2) cleavage. It was found that while APMSF inhibited trypsin-induced PAR-2 cleavage, it did not affect the cleavage mediated by certain cockroach extracts, indicating specificity in its inhibitory action .

- Cockroach Extract Studies : In experiments involving cockroach extracts, APMSF demonstrated a significant reduction in eosinophil degranulation when preincubated with eosinophils prior to exposure to these extracts. This suggests that APMSF can modulate inflammatory responses by inhibiting specific proteases involved in eosinophil activation .

Table 1: Summary of Biological Activities of APMSF

Implications for Therapeutic Use

The inhibition of serine proteases by APMSF has significant implications for therapeutic strategies targeting inflammatory diseases and conditions characterized by excessive proteolytic activity. For instance, its ability to modulate eosinophilic inflammation suggests potential applications in treating asthma and allergic responses.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling 4-Amidinophenylmethanesulfonyl Fluoride Hydrochloride in enzymatic assays?

- Methodological Answer : Due to its reactivity as a serine protease inhibitor, handle the compound under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Use freshly prepared solutions in buffer systems (pH 7–8) to maintain stability. Validate purity via HPLC before use, as impurities may skew inhibition kinetics. Store lyophilized powder at –20°C in desiccated conditions to avoid moisture-induced degradation .

Q. How does 4-Amidinophenylmethanesulfonyl Fluoride Hydrochloride inhibit trypsin, and how can this mechanism be experimentally verified?

- Methodological Answer : The compound acts as a covalent inhibitor, targeting the active-site serine residue (Ser-195) in trypsin. To verify:

Perform kinetic assays using a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

Pre-incubate trypsin with varying inhibitor concentrations (0–100 µM) for 10–30 minutes.

Measure residual enzyme activity; a time-dependent loss of activity confirms irreversible inhibition.

Cross-validate with mass spectrometry to detect covalent adduct formation .

Q. What synthetic routes are reported for 4-Amidinophenylmethanesulfonyl Fluoride Hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-amidinophenol followed by fluorination. Key steps:

React 4-amidinophenol with methanesulfonyl chloride in anhydrous DMF.

Purify intermediates via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1).

Confirm final product purity (>95%) using LC-MS and elemental analysis. Adjust reaction stoichiometry to minimize byproducts like sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data in inhibition potency across different protease assays?

- Methodological Answer : Contradictions may arise due to assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address:

Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

Compare inhibition constants (Kᵢ) across isoforms (e.g., trypsin vs. thrombin) using surface plasmon resonance (SPR) for direct binding measurements.

Account for competitive inhibitors in commercial enzyme preparations via pre-treatment with affinity resins .

Q. What strategies optimize the stability of 4-Amidinophenylmethanesulfonyl Fluoride Hydrochloride in long-term enzymatic studies?

- Methodological Answer : Stability is pH- and temperature-dependent. For extended studies:

Use phosphate buffers (pH 6.5–7.5) to reduce hydrolysis rates.

Add stabilizers like glycerol (10–20% v/v) or BSA (0.1% w/v).

Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) weekly. Refrigerate working solutions at 4°C for ≤72 hours .

Q. How can factorial experimental design improve the evaluation of synergistic inhibition with other protease inhibitors?

- Methodological Answer : Apply a 3² factorial design to assess interactions:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Inhibitor A (µM) | 10 | 20 | 30 |

| Inhibitor B (µM) | 5 | 10 | 15 |

- Measure synergy via combination index (CI) calculated using the Chou-Talalay method.

- Use response surface methodology (RSM) to model optimal ratios .

Q. What analytical techniques are recommended for detecting off-target effects in cellular models?

- Methodological Answer :

Perform proteome-wide activity-based profiling using fluorophosphonate probes to identify non-target serine hydrolases.

Validate with CRISPR-Cas9 knockout models of suspected off-target proteases.

Use tandem mass spectrometry (MS/MS) to map inhibitor-enzyme adducts in lysates .

Data Contradiction and Validation

Q. How to address discrepancies between in vitro and cell-based inhibition efficacy?

- Methodological Answer : Differences may stem from cell permeability or intracellular pH.

Quantify cellular uptake via LC-MS/MS after 24-hour exposure.

Modulate membrane permeability using delivery agents (e.g., cyclodextrins).

Compare IC₅₀ values in lysates (in vitro-like conditions) vs. intact cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.